molecular formula C7H10N2O2S B6134255 2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide

2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide

Cat. No.: B6134255
M. Wt: 186.23 g/mol
InChI Key: QURGKGGMCSKZIT-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an amino group, a hydroxyethyl group, and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as polyacrylonitrile fibers functionalized with N-methylpiperazine have been used to enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-6-5(1-4-12-6)7(11)9-2-3-10/h1,4,10H,2-3,8H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGKGGMCSKZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)NCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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